REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:6])([CH3:5])[CH2:3][Cl:4].[Mg].[CH3:8][SiH:9]([CH3:11])Cl>C1COCC1>[CH3:1][Si:2]([CH3:6])([CH3:5])[CH2:3][Cl:4].[CH3:1][Si:2]([CH2:3][SiH:9]([CH3:11])[CH3:8])([CH3:6])[CH3:5]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 20 mL HCl-
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer washed with distilled water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The mixture was purified by distillation at 118-119° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C[SiH](C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 177.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:6])([CH3:5])[CH2:3][Cl:4].[Mg].[CH3:8][SiH:9]([CH3:11])Cl>C1COCC1>[CH3:1][Si:2]([CH3:6])([CH3:5])[CH2:3][Cl:4].[CH3:1][Si:2]([CH2:3][SiH:9]([CH3:11])[CH3:8])([CH3:6])[CH3:5]
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.46 g
|
Type
|
reactant
|
Smiles
|
C[SiH](Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 20 mL HCl-
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer washed with distilled water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The mixture was purified by distillation at 118-119° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCl)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C[SiH](C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 177.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |